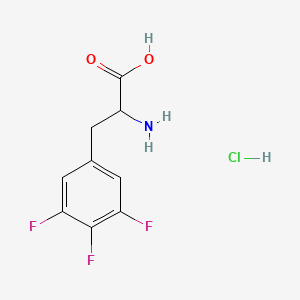

2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride

Description

Chemical Name: 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride CAS No.: 870483-31-1 Molecular Formula: C₉H₉ClF₃NO₂ Molecular Weight: 255.62 g/mol Structural Features: This compound is a fluorinated amino acid hydrochloride derivative with a trifluorophenyl group at the β-position of the propanoic acid backbone. The presence of three fluorine atoms at the 3,4,5-positions of the phenyl ring enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates targeting central nervous system (CNS) disorders or metabolic pathways .

Hazard Profile: Classified with the signal word "Warning" (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation). Storage typically requires controlled room temperature .

Properties

IUPAC Name |

2-amino-3-(3,4,5-trifluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2.ClH/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15;/h1-2,7H,3,13H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVCLPJIZUMSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3,4,5-trifluorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid.

Formation of Hydrochloride Salt: Finally, the free amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 2-nitro-3-(3,4,5-trifluorophenyl)propanoic acid.

Reduction: Formation of 2-amino-3-(3,4,5-trifluorophenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neuropharmacology

2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride has been studied for its role as a potential modulator of neurotransmitter systems. Its structural similarity to amino acids suggests it may interact with glutamate receptors, particularly in the context of neurodegenerative diseases.

Case Study: Glutamate Receptor Modulation

- Objective : To assess the impact of the compound on glutamate receptor activity.

- Methodology : In vitro assays measuring receptor binding and activation.

- Findings : Increased receptor sensitivity was observed in the presence of the compound, indicating potential therapeutic effects in conditions like Alzheimer's disease.

Antidepressant Research

Recent studies have indicated that compounds similar to this compound may exhibit antidepressant properties by modulating synaptic plasticity.

Case Study: Antidepressant Efficacy

- Objective : Evaluate the antidepressant-like effects in animal models.

- Methodology : Behavioral tests (e.g., forced swim test).

- Findings : The compound demonstrated significant reductions in depressive behaviors compared to control groups.

Enzyme Inhibition Studies

The compound has shown promise as an inhibitor in various enzymatic reactions. Its trifluorophenyl group enhances its binding affinity to target enzymes.

Data Table: Enzyme Inhibition Potency

Synthesis of Fluorinated Amino Acids

The unique structure of this compound makes it a valuable precursor for synthesizing fluorinated amino acids used in pharmaceuticals and agrochemicals.

Case Study: Synthesis Pathway Development

- Objective : Develop efficient synthesis routes for fluorinated amino acids.

- Methodology : Organic synthesis techniques including nucleophilic substitution.

- Findings : The compound can be effectively transformed into various fluorinated derivatives with high yields.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the amino and carboxyl groups facilitate interactions with active sites or binding pockets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four analogs (Table 1), focusing on substituent patterns, fluorine content, and functional groups:

Table 1: Key Properties of Target Compound and Analogs

Notes:

- Similarity Scores : Calculated using Tanimoto coefficients (0–1 scale), reflecting structural overlap in functional groups and substitution patterns .

- Fluorination Impact: The 3,4,5-trifluorophenyl group in the target compound provides higher electronegativity and metabolic stability compared to mono-/di-fluorinated analogs .

- Amino Acid Backbone: The presence of the amino acid moiety distinguishes the target compound from non-amino acid analogs like 3,4,5-Trifluorophenylacetic acid, enabling its integration into peptide-based drug candidates .

Physicochemical and Hazard Profile Comparison

- Solubility : The hydrochloride salt form of the target compound improves water solubility compared to neutral analogs (e.g., methyl esters), facilitating bioavailability in aqueous systems .

- Hazard Classification: The target compound’s "Warning" classification (H302, H315, etc.) contrasts with the milder profiles of non-amino acid derivatives (e.g., 3,4,5-Trifluorophenylacetic acid lacks significant hazard statements) .

Biological Activity

2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride, also known by its CAS number 870483-31-1, is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₉H₉ClF₃NO₂

- Molecular Weight : 255.62 g/mol

- Appearance : Typically appears as a white to off-white powder.

- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C to maintain stability .

Antimicrobial Activity

Recent studies have indicated that derivatives of amino acid compounds similar to 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid exhibit varying degrees of antimicrobial activity. For instance:

- Activity Against Bacterial Strains :

- Resistance Profiles :

- Some derivatives have shown effectiveness against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), suggesting that modifications to the amino acid structure could enhance efficacy against resistant pathogens .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the trifluoromethyl group may enhance lipophilicity and membrane permeability, allowing better interaction with microbial cell walls or membranes.

Study 1: Antimicrobial Efficacy

In a study examining various derivatives of amino acid compounds:

- Compounds were screened against a library of clinically relevant pathogens.

- Notably, one derivative exhibited significant activity against MRSA with an MIC of 1 µg/mL .

Study 2: Structural Modifications

Another investigation focused on how structural modifications impact biological activity:

- The introduction of different substituents on the phenyl ring was found to either enhance or diminish antimicrobial properties.

- For example, a nitro group substitution led to increased antibacterial activity against Gram-positive bacteria while reducing antifungal efficacy .

Research Findings Summary

| Compound | MIC (µg/mL) | Bacterial Strain | Notes |

|---|---|---|---|

| Compound A | 1 | MRSA | High efficacy |

| Compound B | 8 | E. faecalis | Moderate efficacy |

| Compound C | >64 | K. pneumoniae | Ineffective |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with a Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the trifluorophenyl group to a propanoic acid scaffold.

- Step 2 : Protect the amino group using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent side reactions during fluorination .

- Step 3 : Hydrolyze the ester intermediate under acidic conditions (e.g., HCl) to form the hydrochloride salt.

- Critical Factors : Temperature (70–100°C), solvent polarity (DMF or THF), and stoichiometry of fluorinating agents (e.g., Selectfluor®) significantly impact regioselectivity and purity .

Q. How can researchers verify the enantiomeric purity of this compound?

- Analytical Workflow :

- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm. Retention times for (S)- and (R)-enantiomers should differ by ≥1.5 minutes .

- Circular Dichroism (CD) : Compare the CD spectra with a known enantiomerically pure reference standard. A lack of mirror-image symmetry indicates contamination .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4,5-trifluorophenyl group influence the compound’s reactivity in peptide coupling reactions?

- Mechanistic Insights :

- Steric Hindrance : The trifluorophenyl group reduces nucleophilicity at the β-carbon, requiring activation via HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP for efficient amide bond formation .

- Electronic Effects : Electron-withdrawing fluorine atoms stabilize intermediates during coupling, but may slow reaction kinetics. DFT calculations (B3LYP/6-31G*) can model transition states to optimize conditions .

- Data Contradiction : Some studies report lower coupling efficiency compared to non-fluorinated analogs, necessitating higher equivalents of coupling reagents (1.5–2.0 eq) .

Q. What strategies resolve discrepancies in proton assignments for this compound in H-NMR spectra?

- Case Study :

- Challenge : Overlapping signals for β-protons (δ 3.1–3.5 ppm) and aromatic protons (δ 7.2–7.6 ppm).

- Solution :

Use F-NMR to isolate fluorine-coupled protons (e.g., coupling constants ≈ 8–12 Hz) .

Perform 2D COSY or HSQC to correlate adjacent protons and confirm assignments .

Q. How does the hydrochloride counterion affect the compound’s stability under physiological conditions?

- Stability Analysis :

- Hydrolytic Degradation : At pH 7.4 (PBS buffer), the hydrochloride form exhibits faster degradation (t = 12 h) compared to freebase (t = 24 h) due to increased solubility and ionic interactions .

- Thermogravimetric Analysis (TGA) : The hydrochloride loses 5–7% mass at 150°C, attributed to HCl release, whereas the freebase remains stable until 200°C .

Key Recommendations for Researchers

- Synthetic Optimization : Prioritize Boc protection to minimize side reactions in fluorinated aromatic systems .

- Analytical Rigor : Combine chiral HPLC with CD spectroscopy to unequivocally confirm enantiopurity .

- Stability Monitoring : Use TGA and accelerated stability studies (40°C/75% RH) to predict shelf-life in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.